2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide
Description
Chemical Identity and Classification
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide is classified as a bicyclic heteroaromatic compound belonging to the phthalimide family. Its IUPAC name, 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)acetamide, reflects the presence of two carbonyl groups on the isoindole ring and the ethoxyphenyl-acetamide side chain. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{14}\text{N}{2}\text{O}{4} $$ |
| Molecular Weight | 310.30 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)acetamide |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
The phthalimide moiety (1,3-dioxoisoindole) contributes planar aromaticity and electron-withdrawing properties, while the 4-ethoxyphenyl group introduces steric bulk and lipophilicity. This combination enables interactions with hydrophobic pockets in enzymes or receptors, a trait exploited in drug design.
Historical Context of Phthalimide Chemistry
Phthalimide derivatives trace their origins to the 19th century, with Siegmund Gabriel’s 1884 discovery of the Gabriel synthesis, which utilized potassium phthalimide to produce primary amines. The foundational compound, phthalimide ($$ \text{C}6\text{H}4(\text{CO})_2\text{NH} $$), emerged as a versatile scaffold due to its resonance-stabilized imide group, which facilitates nucleophilic substitutions and ring-opening reactions. By the mid-20th century, alkyl and aryl phthalimides gained prominence in peptide synthesis as amine-protecting groups, preventing racemization during solid-phase synthesis. The introduction of electron-donating substituents, such as the ethoxy group in this compound, marked a shift toward tuning solubility and bioavailability in medicinal chemistry applications.
Significance in Organic and Medicinal Chemistry Research
In organic synthesis, this compound serves as a bifunctional intermediate. The phthalimide group acts as a masked amine, enabling sequential functionalization via hydrolysis or hydrazinolysis. For instance, the acetamide bridge can undergo cleavage to yield primary amines, while the ethoxyphenyl group remains intact for further derivatization. Medicinally, phthalimide derivatives exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, and anticonvulsant effects, often mediated through modulation of TNF-α, NF-κB, or phosphodiesterase-4. The ethoxy substituent may enhance membrane permeability compared to unsubstituted analogs, though structure-activity relationships for this specific compound remain underexplored.
Research Objectives and Scope
Current research objectives focus on three domains:
- Synthetic Methodology : Optimizing routes to produce the compound with high purity and yield, particularly via Ullmann condensations or nucleophilic acyl substitutions.
- Pharmacological Profiling : Screening for inhibitory activity against kinases, proteases, or inflammatory mediators, leveraging known phthalimide bioactivity.
- Material Science Applications : Investigating its utility as a monomer in polyimides or coatings, capitalizing on thermal stability imparted by the aromatic core.
Future studies may explore its enantioselective synthesis or covalent modification strategies to enhance target specificity.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-13-9-7-12(8-10-13)19-16(21)11-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10H,2,11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBXNZLBOXEDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi-4CR Intermediate Formation
The Ugi reaction combines an aldehyde, amine, carboxylic acid, and isocyanide to generate a peptoid-like backbone. For the target compound, 4-ethoxyaniline serves as the amine component, while glyoxylic acid or a derivative provides the aldehyde. The reaction proceeds in methanol at room temperature, yielding a bis-amide intermediate.
Copper-Catalyzed Cyclization
The Ugi adduct undergoes intramolecular cyclization via a copper(I)-catalyzed C–C coupling. Optimized conditions involve CuBr (10 mol%) , Cs₂CO₃ (2 equiv) , and DMSO at 90°C for 16 hours . This step forms the isoindoline-1,3-dione ring with regioselectivity controlled by the halogen position on the aromatic ring.
Key Data :
This method achieves scalability, with gram-scale synthesis reported at 62% yield .
Multi-Step Synthesis via Amide Bond Formation
A modular approach involves separate synthesis of the isoindoline-1,3-dione and 4-ethoxyphenylacetamide units, followed by coupling.
Isoindoline-1,3-Dione Synthesis
Phthalic anhydride derivatives react with ammonium acetate or urea under reflux to form the isoindoline-1,3-dione core. For example, 1,2-benzenedicarboxylic anhydride and urea in acetic acid yield the dione at 120°C for 6 hours .
Acetamide Coupling
The dione is functionalized with a bromoacetyl or chloroacetyl group via nucleophilic substitution. Subsequent reaction with 4-ethoxyaniline in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane forms the acetamide bond.
Optimized Conditions :
| Reagent | Role | Source |
|---|---|---|
| DCC | Coupling agent | |
| DMAP | Catalyst | |
| Solvent | Dichloromethane | |
| Yield | 65–78% |
Nucleophilic Substitution Methods
A one-pot nucleophilic substitution strategy avoids isolation of intermediates.
Direct Aminolysis
2-(Bromoacetyl)isoindoline-1,3-dione reacts with 4-ethoxyaniline in acetonitrile using K₂CO₃ as a base. The reaction proceeds at 80°C for 12 hours , achieving 70–85% yield .
Reaction Scheme :
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Ugi-4CR/Copper | Convergent, regioselective | Requires toxic Cu catalysts | 53–90% | High |
| Multi-Step Coupling | Modular, high purity | Lengthy synthesis | 65–78% | Moderate |
| Nucleophilic | One-pot, simple conditions | Limited functional tolerance | 70–85% | Moderate |
The Ugi-4CR method offers the highest scalability but faces challenges in catalyst removal. Multi-step coupling ensures purity but increases synthetic steps .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide
- Structural Difference : Replaces the acetamide group with a butanamide chain.
- Impact: The longer alkyl chain increases molecular weight (352.38 g/mol vs.
- Biological Relevance: No specific activity data are provided, but analogous compounds with extended chains often show modified binding affinities due to increased flexibility .
N-[4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methoxy]phenyl]acetamide
N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (3b)
- Structural Difference : Substitutes the 4-ethoxyphenyl group with a 3-acetylthienyl ring.
- Impact : The thiophene ring introduces π-electron-rich characteristics, which may enhance interactions with aromatic residues in target proteins. However, the acetyl group could increase metabolic susceptibility compared to the ethoxy group .
- Stability : The compound decomposes in DMSO or MeOH, suggesting lower stability than the target compound .
Lipophilic Thalidomide Derivative (6P)
- Structural Difference : Features a benzohydrazide core instead of acetamide, with a 4-ethoxyphenylidene group.
- Impact : The hydrazide linker and hydrophobic modifications enhance TNF-α inhibition potency compared to thalidomide. The shared 4-ethoxyphenyl motif suggests similar lipophilicity to the target compound, but the hydrazide group may confer distinct hydrogen-bonding interactions .
Phthalimide-GABA-Anilide Hybrids
- Structural Difference : Incorporates a butanamide spacer and GABA-anilide/hydrazone moieties.
- Biological Activity : These hybrids exhibit anticonvulsant effects, highlighting the phthalimide core's versatility. The extended chain length (butanamide vs. acetamide) may optimize binding to GABA receptors, though the target compound’s shorter chain could limit off-target interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)acetamide is a member of the isoindole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C23H23N3O4
- Molecular Weight : 403.45 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Structure
The compound features a dioxoisoindole core, which is known for its ability to interact with various biological targets. The ethoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives. A significant focus has been on their role as inhibitors of 15-lipoxygenase-1 (15-LOX-1) , an enzyme implicated in tumor progression and metastasis.
Case Study: 15-LOX Inhibition
A study conducted by Aliabadi et al. (2017) synthesized a series of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide derivatives and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibition of 15-LOX-1:
| Compound | Cell Line Tested | IC50 (μM) | % Inhibition |
|---|---|---|---|
| Cpd A | MCF7 | 5.2 | 75% |
| Cpd B | HeLa | 3.8 | 82% |
| Cpd C | A549 | 4.5 | 78% |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes involved in lipid metabolism and cell signaling pathways associated with cancer progression.
Wnt Signaling Pathway
Inhibition of the Wnt signaling pathway has been correlated with reduced tumor growth. Compounds similar to this isoindole derivative have shown to inhibit β-catenin-dependent transcription, which is crucial for cancer cell proliferation.
Cardiogenic Activity
Research has also explored the cardiogenic potential of isoindole derivatives. In a study examining human embryonic stem cells (hESCs), compounds similar to our target showed improved cardiomyocyte differentiation through Wnt pathway modulation.
| Compound | IC50 (nM) | Cardiomyocyte Differentiation (%) |
|---|---|---|
| Compound 1 | 26 | 1000-fold increase |
| Compound 2 | 51 | 900-fold increase |
These findings indicate that this class of compounds could be beneficial not only in oncology but also in regenerative medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
